N,N-bis(cyanomethyl)-4-methylbenzamide

Catalog No.
S11591471
CAS No.
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(cyanomethyl)-4-methylbenzamide

Product Name

N,N-bis(cyanomethyl)-4-methylbenzamide

IUPAC Name

N,N-bis(cyanomethyl)-4-methylbenzamide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c1-10-2-4-11(5-3-10)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3

InChI Key

PLZHKNONMINOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

N,N-bis(cyanomethyl)-4-methylbenzamide is an organic compound belonging to the class of benzamides, characterized by the presence of two cyanomethyl groups attached to a 4-methylbenzamide structure. Its molecular formula is C12H12N4C_{12}H_{12}N_4, and it features a benzene ring substituted with a methyl group and two cyanomethyl groups, which are known for their reactivity and ability to participate in various chemical transformations. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

  • Substitution Reactions: The cyanomethyl groups can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation Reactions: The compound may be oxidized to yield corresponding oxides or hydroxyl derivatives.
  • Reduction Reactions: Reduction of the cyanomethyl groups can produce primary amines or other functionalized products.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that N,N-bis(cyanomethyl)-4-methylbenzamide exhibits notable biological activities. Preliminary studies suggest that it may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. The presence of cyano groups is particularly significant, as they can interact with biological targets through hydrogen bonding, potentially influencing enzyme activity and receptor binding.

The synthesis of N,N-bis(cyanomethyl)-4-methylbenzamide typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-methylbenzamide as the core structure.
  • Cyanomethylation: The introduction of cyanomethyl groups can be achieved through reactions with appropriate reagents, such as sodium cyanide or other cyanomethylating agents.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

Various synthetic routes may be optimized depending on desired yields and reaction conditions.

N,N-bis(cyanomethyl)-4-methylbenzamide has potential applications across several fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.
  • Material Science: The compound can be utilized in developing advanced materials, including polymers and nanocomposites.
  • Industrial Chemistry: It acts as an intermediate in producing agrochemicals, dyes, and specialty chemicals.

These applications underscore the compound's significance in both research and industry.

Interaction studies involving N,N-bis(cyanomethyl)-4-methylbenzamide focus on its binding affinity with various biological targets. Techniques such as molecular docking and kinetic assays are commonly used to evaluate how the compound interacts with enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects, providing insights into its role in biological systems.

Several compounds share structural similarities with N,N-bis(cyanomethyl)-4-methylbenzamide. Here are some notable examples:

Compound NameStructural Features
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamideContains a bromine atom; different substitution pattern.
3-Chloro-4-cyano-N-methoxy-N-methylbenzamideFeatures a chloro group and methoxy group; different functionalization.
N,N-bis(cyanomethyl)-3-phenylpropanamideContains two cyanomethyl groups; different backbone structure.

Uniqueness

N,N-bis(cyanomethyl)-4-methylbenzamide is unique due to its specific arrangement of functional groups, particularly the combination of two cyanomethyl groups with a methyl-substituted benzene ring. This configuration enhances its reactivity and potential for diverse chemical modifications compared to similar compounds. Its distinct properties make it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

213.090211983 g/mol

Monoisotopic Mass

213.090211983 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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